Methyl 6-chloro-5-methylpyridine-3-carboxylate
Overview
Description
Methyl 6-chloro-5-methylpyridine-3-carboxylate (M6CMC) is a synthetic compound that has been studied for its potential applications in scientific research. M6CMC is a derivative of pyridine, an aromatic heterocyclic organic compound, and can be synthesized by a variety of methods. It has been used in a range of applications, including as a substrate for enzyme assays, as a reagent in organic synthesis, and as a model compound to study organic reactions.
Scientific Research Applications
Synthesis of TRPV1 Antagonists
This compound is used to synthesize fluoro substituted 6-phenylnicotinamide, which exhibits potency as a TRPV1 antagonist . TRPV1 antagonists are significant in the research for treatments of various conditions like pain, inflammation, and other sensory disorders .
Development of Retinoid X Receptor (RXR) Ligands
Methyl 6-chloro-5-methylpyridine-3-carboxylate serves as a precursor in the synthesis of retinoid x receptor (RXR) ligands . RXR ligands have a wide range of clinical applications, including cancer therapy, dermatological conditions, and metabolic disease treatment .
p38MAP Kinase Inhibitor Synthesis
It is also utilized in synthesizing a p38MAP kinase inhibitor , which has therapeutic potential in treating autoimmune and inflammatory diseases. p38MAP kinase is a target for drug development due to its involvement in inflammatory cytokine production .
Pyrimidine Derivatives Production
The compound is involved in the synthesis of ethyl 2-chloro-4-(4-substituted phenyl)-6-methylpyrimidine-5-carboxylate, which is used in pharmacological evaluations for various therapeutic effects .
properties
IUPAC Name |
methyl 6-chloro-5-methylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5-3-6(8(11)12-2)4-10-7(5)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMFHHZWOQVDEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70496638 | |
Record name | Methyl 6-chloro-5-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70496638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-chloro-5-methylpyridine-3-carboxylate | |
CAS RN |
65169-42-8 | |
Record name | Methyl 6-chloro-5-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70496638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 6-chloro-5-methylpyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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